molecular formula C20H41Br B12568837 (7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane CAS No. 199484-75-8

(7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane

Cat. No.: B12568837
CAS No.: 199484-75-8
M. Wt: 361.4 g/mol
InChI Key: DNKBEUKCVDMKFH-LEAGNCFPSA-N
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Description

(7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane is a brominated organic compound with a complex structure characterized by multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane typically involves the bromination of a suitable precursor. One common method is the bromination of (7R,11R)-3,7,11,15-tetramethylhexadecane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can lead to high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of various derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in ether solvents.

Major Products

The major products formed from these reactions include alcohols, amines, thiols, alkenes, and various oxidized or reduced derivatives, depending on the specific reaction conditions.

Scientific Research Applications

(7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane involves its ability to participate in various chemical reactions due to the presence of the bromine atom and multiple chiral centers. The bromine atom can act as a leaving group in substitution and elimination reactions, while the chiral centers can influence the stereochemistry of the products formed. The compound’s interactions with biological molecules may involve binding to specific receptors or enzymes, leading to potential bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (7R,11R)-3,7,11,15-Tetramethylhexadecane: The non-brominated precursor of (7R,11R)-1-Bromo-3,7,11,15-tetramethylhexadecane.

    Phytol: A related compound with a similar carbon skeleton but different functional groups.

    Phytanic Acid: A metabolite of phytol with similar stereochemistry.

Properties

CAS No.

199484-75-8

Molecular Formula

C20H41Br

Molecular Weight

361.4 g/mol

IUPAC Name

(7R,11R)-1-bromo-3,7,11,15-tetramethylhexadecane

InChI

InChI=1S/C20H41Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16H2,1-5H3/t18-,19-,20?/m1/s1

InChI Key

DNKBEUKCVDMKFH-LEAGNCFPSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(C)CCBr)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCBr

Origin of Product

United States

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